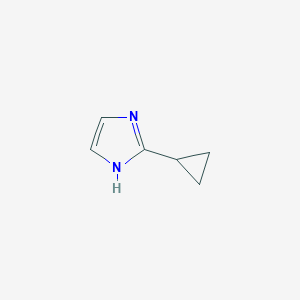
2-Cyclopropyl-1H-imidazole
Cat. No. B1289461
Key on ui cas rn:
89532-38-7
M. Wt: 108.14 g/mol
InChI Key: MBQKTXUCJWIHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091222B2
Procedure details


The title compound was prepared in accordance with the literature reference of Cliff & Pyne, Synthesis-Stuttgart (7), 681–682(1994) by reacting 2-cyclopropyl-1H-imidazole with iodine in the presence of NaOH. The obtained 4,5-diiodo-2-cyclopropyl-1H-imidazole was then reacted with sodium sulfite to obtain the title compound.
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
C1(C2NC=CN=2)CC1.II.[OH-].[Na+].[I:13][C:14]1[N:15]=[C:16]([CH:20]2[CH2:22][CH2:21]2)[NH:17][C:18]=1I.S([O-])([O-])=O.[Na+].[Na+]>>[CH:20]1([C:16]2[NH:15][C:14]([I:13])=[CH:18][N:17]=2)[CH2:22][CH2:21]1 |f:2.3,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
( 7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=1NC=CN1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC=1N=C(NC1I)C1CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1NC(=CN1)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
